2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride
Overview
Description
2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(2-chloroethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride is DNA . This compound is an alkylating agent, which means it can add an alkyl group to the guanine base of DNA, interfering with the DNA’s normal function .
Mode of Action
This compound interacts with its target by forming covalent bonds with the DNA molecule . This interaction results in the formation of cross-links between DNA strands, preventing the DNA from being separated for synthesis or transcription . This compound can also induce mispairing of the nucleotides, leading to mutations .
Biochemical Pathways
The compound affects the DNA replication and RNA transcription pathways . By forming cross-links in the DNA, it prevents the DNA strands from separating, which is a crucial step in both DNA replication and RNA transcription . This disruption can lead to cell cycle arrest or programmed cell death (apoptosis) .
Pharmacokinetics
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage , suggesting that they are absorbed and distributed throughout the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The molecular effect of this compound’s action is the formation of cross-links in the DNA, which can lead to mutations . On a cellular level, this can result in cell cycle arrest or apoptosis . In terms of health effects, similar compounds have been used to treat various types of cancer, including Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .
Properties
IUPAC Name |
2-(2-chloroethyl)-1-methylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHIWOKOFJJVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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